![molecular formula C8H17ClN2O2S B2489169 3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride CAS No. 2418679-99-7](/img/structure/B2489169.png)

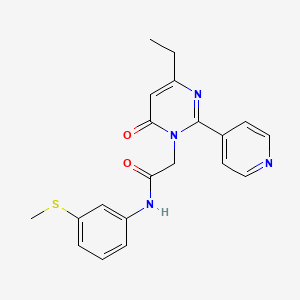

3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiazolidine derivatives, such as those related to the compound , often involves [2 + 3]-cycloaddition reactions. For instance, the sonochemical generation of azomethine ylides followed by interception with cyclic thioketones can lead to spirocyclic 1,3-thiazolidines (A. Gebert, A. Linden, G. Mlostoń, H. Heimgartner, 2003). Additionally, cyclisation reactions involving methyl thiazolidine-carboxylates under base-induced conditions showcase the complex routes to synthesize structurally related compounds (M. J. Betts, R. Pritchard, A. Schofield, R. J. Stoodley, S. Vohra, 1999).

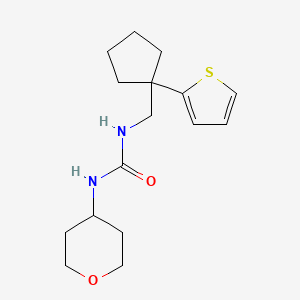

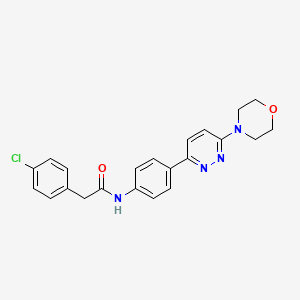

Molecular Structure Analysis

The structural analysis of thiazolidine derivatives reveals the presence of 'hidden' axial chirality, which acts as a stereodirecting element in reactions involving enol(ate) intermediates. The cyclisation reactions leading to the formation of these compounds are characterized by stereoselective processes that retain configuration, highlighting the intricate molecular structure of thiazolidine derivatives (M. J. Betts et al., 1999).

Chemical Reactions and Properties

Thiazolidine derivatives undergo various chemical reactions, demonstrating their versatile chemical properties. For instance, the synthesis of cyclobutane-derived thiazole-thiourea hybrids showcases the chemical reactivity of these compounds, including their potential inhibition activity against various proteins (Rebaz Anwar Omar et al., 2023). Furthermore, the generation and reactions of new thiocarbonyl ylides derived from cyclobutane demonstrate the diversity of chemical transformations that these compounds can undergo (Marta Woznicka et al., 2006).

Physical Properties Analysis

The physical properties of thiazolidine derivatives are closely linked to their molecular structure. While specific details on the physical properties of "3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride" are not directly available, studies on related compounds indicate that the physical properties such as melting points, solubility, and crystallinity can vary widely depending on the substituents and the specific structural characteristics of the thiazolidine and cyclobutane moieties.

Chemical Properties Analysis

The chemical properties of thiazolidine derivatives include their reactivity towards various chemical agents and conditions. For example, the reaction of thiocarbonyl ylides with diazo compounds and the subsequent decomposition to yield cycloadducts or thiiranes illustrates the reactive nature of these compounds under certain conditions (Marta Woznicka et al., 2006). Moreover, the synthesis of cyclobutane substituted Schiff base ligands and their metal complexes underscores the chemical versatility and potential application of these compounds in coordination chemistry (A. Cukurovalı, I. Yilmaz, 2001).

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Research has explored the potential of thiazolidinedione derivatives as potent antioxidants and anti-inflammatory agents. Specifically, a prototype compound, N-(2-{4-[2,4-dioxo(1,3-thiazolidin-5-yl)methyl]phenoxy}ethyl)-5-(1,2-dithiolan-3-yl)-N-methylpentanamide (designated BP-1003), and its derivatives have been identified as activators of peroxisome proliferator-activated receptor gamma (PPARγ) and modest activators of PPARα. These compounds, particularly BP-1017, a water-soluble derivative of BP-1003, have shown significant anti-inflammatory effects in models of allergic contact dermatitis (ACD), making them promising candidates for treating inflammatory skin conditions such as contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).

Neuroprotective Effects

A derivative of thiazolidine, specifically 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, has been studied for its neuroprotective properties. This compound has shown promising results in protecting cortical astrocytes against oxidative stress and reducing neuronal death in the hippocampal CA1 area after ischemia/reperfusion events in gerbil models. Its administration was observed to decrease oxidative stress markers and restore antioxidant enzyme activities, indicating its potential as a neuroprotective agent (Ha et al., 2013).

Mechanism of Action

The mode of action of thiazolidine derivatives can vary depending on the specific compound and its targets. Generally, these compounds can interact with various enzymes, receptors, and other proteins to exert their effects .

The pharmacokinetics of thiazolidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary. Factors such as the compound’s chemical structure, formulation, route of administration, and the individual’s physiological characteristics can influence its pharmacokinetics .

The action environment, including factors like pH, temperature, and the presence of other substances, can affect the stability, efficacy, and action of the compound .

properties

IUPAC Name |

3-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S.ClH/c9-8-4-7(5-8)6-10-2-1-3-13(10,11)12;/h7-8H,1-6,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCISSYCWAYSMNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)CC2CC(C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B2489086.png)

![5-(benzo[d][1,3]dioxol-5-yl)-N-(2-bromo-4,6-difluorophenyl)isoxazole-3-carboxamide](/img/structure/B2489087.png)

![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2489092.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-morpholinopropanamide](/img/structure/B2489105.png)